molecular formula C13H9ClFNO3 B6389472 MFCD18317486 CAS No. 1261959-76-5

MFCD18317486

Cat. No.: B6389472
CAS No.: 1261959-76-5
M. Wt: 281.66 g/mol
InChI Key: UDDNSIOFLUOGFG-UHFFFAOYSA-N
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Description

Based on methodologies outlined in studies of analogous chemicals, this article extrapolates insights from compounds sharing key features such as halogenation patterns, heterocyclic frameworks, or comparable molecular weights .

Properties

IUPAC Name

2-chloro-5-(2-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c1-19-10-4-2-3-8(11(10)15)7-5-9(13(17)18)12(14)16-6-7/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDNSIOFLUOGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687526
Record name 2-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-76-5
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-(2-fluoro-3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261959-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-3-methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted nicotinic acid derivatives.

Scientific Research Applications

2-Chloro-5-(2-fluoro-3-methoxyphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-(2-fluoro-3-methoxyphenyl)nicotinic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Molecular Structure and Properties

While MFCD18317486’s exact structure is unspecified, compounds with analogous MDL identifiers (e.g., MFCD11044885, MFCD13195646) provide a basis for comparison. For example:

Compound (MDL) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Coefficient
MFCD11044885 C₆H₃Cl₂N₃ 188.01 Dichloropyrrolotriazine 0.71–0.87
MFCD13195646 C₆H₅BBrClO₂ 235.27 Boronic acid, halogenated 0.71–0.87
MFCD07186292 C₈H₁₀N₂O 150.18 Benzamide derivatives 0.87–1.00

These compounds often exhibit halogen atoms (Cl, Br) or nitrogen-rich heterocycles, suggesting this compound may share reactivity patterns, such as participation in Suzuki couplings or nucleophilic substitutions .

Analytical Techniques for Comparison

Studies on similar compounds employ advanced analytical methods:

  • Spectrofluorometry and Tensiometry : Used to determine critical micelle concentrations (CMC) of quaternary ammonium analogs, achieving precision within ±0.05 mM .
  • LC-MS/NMR : Standard for verifying synthetic yields and purity, as applied to MFCD11044885 and MFCD13195646 .
  • Virtual Screening : Structural similarity coefficients (e.g., Tanimoto indices) predict bioactivity, aligning with the "similar property principle" .

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